1,4-difluoro-2-nitro-5-(trifluoromethyl)benzene
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Overview
Description
1,4-Difluoro-2-nitro-5-(trifluoromethyl)benzene is an organic compound that belongs to the class of fluorinated nitrobenzenes. It is characterized by the presence of two fluorine atoms, one nitro group, and one trifluoromethyl group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-difluoro-2-nitro-5-(trifluoromethyl)benzene typically involves a multi-step process. One common method includes the following steps:
Fluorination: The starting material, 2,5-dichlorotoluene, is reacted with an excess of a fluorinating agent to produce 2,5-difluorotoluene.
Trifluoromethylation: Finally, the nitrotoluene derivative is treated with a trifluoromethylating reagent to introduce the trifluoromethyl group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, efficient separation techniques, and stringent quality control measures to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
1,4-Difluoro-2-nitro-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the benzene ring can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are employed along with hydrogen gas.
Major Products
Scientific Research Applications
1,4-Difluoro-2-nitro-5-(trifluoromethyl)benzene has several applications in scientific research:
Organic Synthesis: It serves as a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors due to its unique structural features.
Materials Science: It is employed in the design and fabrication of advanced materials, such as polymers and coatings, that require specific chemical and physical properties.
Biological Studies: The compound is used in biochemical assays and studies to investigate its effects on various biological systems.
Mechanism of Action
The mechanism of action of 1,4-difluoro-2-nitro-5-(trifluoromethyl)benzene is primarily determined by its functional groups:
Comparison with Similar Compounds
Similar Compounds
2,4-Difluoronitrobenzene: Similar in structure but lacks the trifluoromethyl group.
2,5-Difluoro-4-nitrotoluene: Similar but has a methyl group instead of a trifluoromethyl group.
1,5-Difluoro-2,4-dinitrobenzene: Contains an additional nitro group compared to 1,4-difluoro-2-nitro-5-(trifluoromethyl)benzene.
Uniqueness
This compound is unique due to the presence of both fluorine and trifluoromethyl groups, which impart distinct chemical and physical properties. These features make it particularly valuable in applications requiring high stability, lipophilicity, and specific reactivity patterns .
Properties
CAS No. |
1352458-13-9 |
---|---|
Molecular Formula |
C7H2F5NO2 |
Molecular Weight |
227.1 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.